(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone
Description
Background and Significance of Hybrid Pharmacophore Approach
The hybrid pharmacophore approach merges structural features from multiple bioactive molecules to create compounds with enhanced binding affinity, selectivity, and drug-like properties. Dynamic hybrid pharmacophore models (DHPM), which combine interaction features from distinct ligands, have proven effective in targeting multifunctional binding sites. For example, hybrid models derived from NADPH/NADH and substrate interactions in Mycobacterium tuberculosis dihydrodipicolinate reductase (Mtb-DapB) increased chemical diversity while maintaining specificity. By excluding non-essential regions like the ADP moiety, these models reduce off-target effects—a principle critical to designing the title compound’s benzimidazole-isoxazole core.
Historical Development of Benzimidazole-Isoxazole Hybrids
Benzimidazole-isoxazole hybrids emerged from molecular hybridization strategies dating to the 19th century. Early examples like streptoniazid (streptomycin-isoniazid) demonstrated the therapeutic potential of covalent bi-therapy. Natural products such as myxadazoles, isoxazole-benzimidazole hybrids from Myxococcus sp. SDU36, further validated this approach by exhibiting dual vasculogenic and antithrombotic activities. Synthetic advances enabled precise linkage of benzimidazole’s planar aromatic system with isoxazole’s hydrogen-bonding capacity, as seen in the title compound’s 5-(4-methoxyphenyl)isoxazol-3-yl group.
Table 1: Milestones in Benzimidazole-Isoxazole Hybrid Development
Rational Design Principles for Privileged Scaffold Integration
Privileged scaffolds like benzimidazole and isoxazole are integrated using three principles:
- Complementary Pharmacophoric Features : Benzimidazole’s NH group provides hydrogen-bond donor capacity, while isoxazole’s oxygen and nitrogen atoms act as acceptors.
- Conformational Flexibility : Piperidine spacers, as in the title compound, enable optimal spatial orientation between scaffolds.
- Metabolic Stability : Methyl and methoxy substituents (e.g., 5,6-dimethyl and 4-methoxyphenyl groups) enhance lipophilicity and resistance to oxidative metabolism.
Hybrid pharmacophore models prioritize these principles by filtering molecules with high #star descriptors (indicators of poor drug-likeness) and prioritizing those with low #metab scores. For instance, hybrid models for Mtb-DapB yielded compounds with 1% high #star values versus 40% for conventional models.
Significance of Benzimidazole-Piperidine-Isoxazole Combination
The title compound’s tripartite structure leverages synergistic effects:
- Benzimidazole Core : The 5,6-dimethyl substitution pattern enhances planar stacking with hydrophobic enzyme pockets, as demonstrated in antiviral benzimidazoles.
- Piperidine Linker : The 4-(benzimidazolylmethyl)piperidine group introduces conformational flexibility, allowing adaptation to binding site topology while maintaining low globularity (<0.25).
- Isoxazole-Methoxyphenyl Group : The 5-(4-methoxyphenyl)isoxazol-3-yl moiety contributes dipole interactions and π-stacking, mimicking ATP’s adenine ring in kinase inhibitors.
Table 2: Structural Contributions to Hybrid Efficacy
| Component | Role | Example in Title Compound |
|---|---|---|
| Benzimidazole | Aromatic stacking, H-bond donation | 5,6-Dimethyl substitution |
| Piperidine | Conformational flexibility | (4-(benzimidazolylmethyl)piperidin-1-yl) |
| Isoxazole | Dipole interactions, metabolic stability | 5-(4-Methoxyphenyl)isoxazol-3-yl |
Properties
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-12-22-24(13-18(17)2)30(16-27-22)15-19-8-10-29(11-9-19)26(31)23-14-25(33-28-23)20-4-6-21(32-3)7-5-20/h4-7,12-14,16,19H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUNONUYIKGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure consists of a benzimidazole moiety linked to a piperidine ring and an isoxazole group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines. A study indicated that certain imidazole derivatives exhibited IC50 values ranging from 80 nM to 1 µM against colorectal and cervical cancer cell lines, suggesting potent anticancer activity .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HCT116 | 200 |
| Compound B | HeLa | 100 |
| Compound C | MDA-MB-468 | 150 |
| Target Compound | Various | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. For example, a related compound demonstrated an IC50 value of 0.4 µM for inhibiting porcine brain tubulin polymerization, which is critical for cancer cell proliferation . The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity . Studies on similar imidazole derivatives have reported effective antibacterial and antifungal activities against various pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) below 125 µg/mL against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | <100 |
| Compound E | Escherichia coli | <125 |
| Target Compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
In a recent study, a derivative structurally related to the target compound was tested for its anticancer efficacy in vivo. The results indicated significant tumor regression in xenograft models when treated with the compound at doses correlating with its IC50 values observed in vitro. This highlights the potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of imidazole derivatives against clinical isolates of bacteria. The results showed that compounds with similar structures inhibited bacterial growth effectively, suggesting that modifications to the benzimidazole or isoxazole groups could enhance activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(benzimidazole) Derivatives
The compound (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone [BIPM] () shares a bis-benzimidazole framework but differs in linkage (methylthio bridge vs. piperidinylmethyl) and substituents (phenyl vs. 4-methoxyphenyl-isoxazole). BIPM’s palladium complex exhibited antimicrobial activity, suggesting that metal coordination enhances efficacy. In contrast, the target compound’s piperidine and isoxazole groups may improve bioavailability and CNS penetration due to increased lipophilicity .
Histamine Receptor Ligands
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone () is a dual H1/H4 receptor ligand. Both compounds feature benzimidazole and methoxyaryl groups, but the target compound replaces piperazine with piperidine and introduces an isoxazole ring. Piperidine’s lower basicity compared to piperazine may reduce off-target interactions, while the isoxazole’s electron-withdrawing nature could modulate receptor affinity .
5-Oxo-Imidazole Derivatives
Novel 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () prioritize imidazole-pyrazolone cores, unlike the target compound’s benzimidazole-isoxazole system. These derivatives showed growth inhibition against microbes, highlighting the role of heterocyclic diversity in activity. The target compound’s dimethylbenzimidazole may confer greater metabolic stability compared to the 5-oxo-imidazole scaffold .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving benzimidazole alkylation (e.g., using DMAP in dichloromethane) and isoxazole formation via cyclization .
- Antimicrobial Activity: BIPM’s Pd complex () underscores benzimidazole’s versatility; the target compound’s isoxazole may broaden its spectrum .
- Structural Advantages : The piperidine moiety may enhance blood-brain barrier penetration compared to piperazine-based ligands, while the isoxazole’s rigidity could improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential coupling of the benzoimidazole-piperidine and isoxazole-methanone moieties. Key steps include:
- Imidazole alkylation : Reacting 5,6-dimethyl-1H-benzo[d]imidazole with a piperidine derivative under basic conditions (e.g., K₂CO₃) to form the piperidinyl-methyl linkage .
- Isoxazole-methanone coupling : Using a nucleophilic acyl substitution reaction, typically catalyzed by palladium or copper complexes, to attach the 5-(4-methoxyphenyl)isoxazole group .
- Optimization : Control temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent polarity (DMF or THF) to minimize side reactions. Catalysts like Pd(PPh₃)₄ improve yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on benzoimidazole, methoxyphenyl on isoxazole) and piperidine conformation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₈H₂₉N₅O₂) and detects isotopic patterns for halogens or sulfur .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. How can initial biological screening be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the isoxazole moiety’s ATP-binding affinity .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to assess permeability in cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : Employ 3D spheroid models to simulate in vivo tumor microenvironments .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway design and mechanistic studies?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., imidazole alkylation energy barriers) .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- AI-driven optimization : Implement machine learning (ML) models trained on reaction databases to predict optimal solvent/catalyst combinations .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from enzymatic assays (IC₅₀), cell viability (CC₅₀), and in vivo models to identify outliers .
- Proteomic profiling : Use LC-MS/MS to compare protein expression in cell lines vs. primary tissues, highlighting off-target effects .
- Solubility correction : Adjust DMSO concentrations (<0.1%) to avoid artifactual inhibition in cell-based assays .
Q. How can Design of Experiments (DoE) optimize multi-step synthesis?
- Methodological Answer :
- Factorial design : Screen variables (temperature, catalyst loading, solvent) for each step using a 2³ factorial matrix to identify critical parameters .
- Response surface methodology (RSM) : Optimize yield and purity by modeling non-linear interactions (e.g., solvent polarity vs. reaction time) .
- Robustness testing : Validate optimized conditions under scaled-up settings (1 mmol → 10 mmol) to assess reproducibility .
Q. What SAR insights emerge from the hybrid pharmacophoric elements in this compound?
- Methodological Answer :
- Benzoimidazole-piperidine : Methyl groups at C5/C6 enhance lipophilicity and blood-brain barrier penetration (logP ~3.5) .
- 4-Methoxyphenyl-isoxazole : The methoxy group improves π-π stacking with kinase active sites, while isoxazole mimics adenine in ATP .
- Methanone linker : Flexibility of the linker impacts conformational stability; rigid analogs show reduced off-target binding .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized protocols : Use the shake-flask method with PBS (pH 7.4) and DMSO stock solutions to ensure consistency .
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may falsely reduce apparent solubility .
- Cross-validate : Compare with computational solubility predictions (e.g., COSMO-RS) to identify measurement errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
